N-[3-(2,3-Dichlorophenoxy)-2-hydroxypropyl]but-2-ynamide
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Overview
Description
N-[3-(2,3-Dichlorophenoxy)-2-hydroxypropyl]but-2-ynamide is a synthetic organic compound characterized by its unique chemical structure. This compound is known for its potential applications in various scientific fields, including chemistry, biology, and medicine. Its structure consists of a dichlorophenoxy group attached to a hydroxypropyl chain, which is further connected to a but-2-ynamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(2,3-Dichlorophenoxy)-2-hydroxypropyl]but-2-ynamide typically involves a multi-step process. One common method includes the reaction of 2,3-dichlorophenol with an appropriate epoxide to form the intermediate 3-(2,3-dichlorophenoxy)-2-hydroxypropyl derivative. This intermediate is then reacted with but-2-ynoic acid or its derivatives under suitable conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
N-[3-(2,3-Dichlorophenoxy)-2-hydroxypropyl]but-2-ynamide can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The dichlorophenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
N-[3-(2,3-Dichlorophenoxy)-2-hydroxypropyl]but-2-ynamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[3-(2,3-Dichlorophenoxy)-2-hydroxypropyl]but-2-ynamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This can result in various biological effects, such as inhibition of cell proliferation or induction of apoptosis.
Comparison with Similar Compounds
Similar Compounds
- N-[3-(2,3-Dichlorophenoxy)-2-hydroxypropyl]-N’,N’-dipropylpentanediamide
- N-[3-(2,4-Dichlorophenoxy)-2-hydroxypropyl]-1-methylpiperidin-4-amine
- N-[3-(2,3-Dichlorophenoxy)-2-hydroxypropyl]-2-methylalaninamide hydrochloride
Uniqueness
N-[3-(2,3-Dichlorophenoxy)-2-hydroxypropyl]but-2-ynamide is unique due to its specific chemical structure, which imparts distinct physical and chemical properties. Its combination of a dichlorophenoxy group with a hydroxypropyl and but-2-ynamide moiety makes it a versatile compound with diverse applications in scientific research and industry.
Properties
IUPAC Name |
N-[3-(2,3-dichlorophenoxy)-2-hydroxypropyl]but-2-ynamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13Cl2NO3/c1-2-4-12(18)16-7-9(17)8-19-11-6-3-5-10(14)13(11)15/h3,5-6,9,17H,7-8H2,1H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYXJDIIMFHDGDA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NCC(COC1=C(C(=CC=C1)Cl)Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13Cl2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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